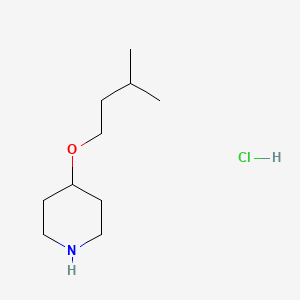

4-(Isopentyloxy)piperidine hydrochloride

Description

BenchChem offers high-quality 4-(Isopentyloxy)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Isopentyloxy)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-methylbutoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO.ClH/c1-9(2)5-8-12-10-3-6-11-7-4-10;/h9-11H,3-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMOQRCTBDWJBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 4-(Isopentyloxy)piperidine hydrochloride

The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 4-(Isopentyloxy)piperidine hydrochloride . This document is designed for researchers and drug development professionals utilizing this scaffold as a building block for lipophilic amine motifs in small molecule discovery.

Chemical Identity & Core Properties

4-(Isopentyloxy)piperidine hydrochloride is a secondary amine building block characterized by a piperidine ring substituted at the 4-position with a branched isopentyl ether group. This structural motif combines the high basicity of a secondary amine with a flexible, lipophilic tail, making it a critical intermediate for modulating solubility and hydrophobic interactions in GPCR and ion channel ligand design.

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 4-(3-Methylbutoxy)piperidine hydrochloride |

| Common Synonyms | 4-Isopentyloxypiperidine HCl; 4-(Isoamyloxy)piperidine HCl |

| CAS Number | 1172347-43-1 (corresponds to the HCl salt form) |

| Molecular Formula | |

| Molecular Weight | 223.74 g/mol (Salt); 187.28 g/mol (Free Base) |

| SMILES | CC(C)CCOC1CCNCC1.Cl |

Physicochemical Profile

The isopentyl group imparts specific steric and lipophilic properties distinct from its straight-chain (n-pentyl) analogs.

| Parameter | Value (Predicted/Experimental) | Significance in Drug Design |

| LogP (Free Base) | ~2.1 - 2.4 | Moderate lipophilicity; suitable for CNS penetration when derivatized. |

| pKa (Conj. Acid) | ~10.5 - 11.0 | Typical for secondary piperidines; exists as a cation at physiological pH. |

| PSA (Polar Surface Area) | ~21 Ų | Low PSA favors membrane permeability. |

| H-Bond Donors/Acceptors | 2 / 2 | Balanced donor/acceptor profile for H-bond networking. |

| Solubility | High in water (salt form), DMSO, Methanol | Salt form ensures ease of handling in aqueous buffers. |

Synthetic Methodology

The synthesis of 4-(Isopentyloxy)piperidine hydrochloride typically proceeds via a Williamson Ether Synthesis or a Mitsunobu Reaction on an N-protected 4-hydroxypiperidine precursor. The N-protection is critical to prevent N-alkylation side reactions.

Validated Synthetic Route

The following protocol outlines the high-yield synthesis starting from N-Boc-4-hydroxypiperidine.

Step 1: O-Alkylation (Williamson Ether Synthesis)

-

Reagents: N-Boc-4-hydroxypiperidine, Sodium Hydride (NaH, 60%), 1-Bromo-3-methylbutane, DMF.

-

Mechanism: Deprotonation of the secondary alcohol creates an alkoxide, which attacks the alkyl halide via

. -

Protocol:

-

Suspend NaH (1.2 eq) in anhydrous DMF at 0°C under

. -

Add N-Boc-4-hydroxypiperidine (1.0 eq) dropwise; stir for 30 min to form the alkoxide.

-

Add 1-Bromo-3-methylbutane (1.2 eq) and warm to RT (or 60°C if kinetics are slow).

-

Quench with water, extract with EtOAc, and purify via silica flash chromatography.

-

Step 2: Deprotection & Salt Formation

-

Reagents: 4M HCl in Dioxane or TFA/DCM.

-

Protocol:

-

Dissolve the intermediate in 1,4-dioxane.[1]

-

Add 4M HCl in dioxane (excess). Stir at RT for 2-4 hours.

-

Precipitate the product with diethyl ether or concentrate in vacuo.

-

Recrystallize from EtOH/Et2O to yield the hydrochloride salt.

-

Reaction Logic Diagram

The following diagram visualizes the synthetic workflow and critical decision points.

Figure 1: Step-wise synthetic pathway for the production of 4-(Isopentyloxy)piperidine HCl.

Structural Analysis & Identification

Verification of the structure requires standard spectroscopic techniques. The following data points are characteristic for this scaffold.

Expected H NMR Signals (DMSO- )

-

Amine Protons:

8.5–9.5 ppm (br s, 2H, -

Ether Linkage (

): -

Methine (

): -

Piperidine Ring (

): -

Isopentyl Tail:

-

(methine):

-

(internal):

-

(gem-dimethyl):

-

(methine):

Mass Spectrometry (ESI+)

-

[M+H]+: Calculated m/z = 186.18. Observed peaks typically show the free base mass in positive mode.

Applications in Drug Discovery

This building block is primarily used to introduce a "lipophilic clamp" into drug candidates. The isopentyl ether moiety is metabolically more stable than corresponding esters and provides a specific steric volume that differs from straight-chain alkyls.

Pharmacophore Utility

-

GPCR Ligands: The 4-alkoxypiperidine motif is a privilege scaffold in Histamine H3 antagonists and Muscarinic agonists. The ether oxygen can act as a weak H-bond acceptor, while the alkyl tail probes hydrophobic pockets.

-

hERG Channel Avoidance: Unlike benzyl or aromatic tails, the aliphatic isopentyl group often reduces

- -

Linker Chemistry: The secondary amine serves as a reactive handle for reductive amination or amide coupling, allowing the isopentyl-ether moiety to be appended to larger core scaffolds (e.g., quinolines, indoles).

SAR Decision Logic

When optimizing a lead compound, researchers choose this scaffold based on specific SAR (Structure-Activity Relationship) criteria:

Figure 2: SAR decision tree for selecting aliphatic ether substituents over aromatic analogs.

Handling and Stability

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic; protect from moisture.

-

Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

-

Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

-

PubChem Compound Summary. (2025). Propiophenone, 4'-isopentyloxy-3-piperidino-, hydrochloride (Related Structure Analysis). National Center for Biotechnology Information. Link

-

CymitQuimica Catalog. (2024). 4-(3-Methylbutoxy)piperidine hydrochloride CAS: 1172347-43-1.[2] Link

-

Fluorochem. (2024). 4-(Pentyloxy)piperidine hydrochloride (Analogous Structure Data). Link

-

Saeed, M. et al. (2025).[3] Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. ResearchGate. Link

-

ChemicalBook. (2024). 4-Hydroxypiperidine hydrochloride synthesis and properties. Link

Sources

Solubility Profile of 4-(Isopentyloxy)piperidine HCl: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 4-(Isopentyloxy)piperidine HCl, a molecule of interest for researchers and scientists in drug development. In the absence of extensive public data for this specific compound, this document synthesizes foundational chemical principles with established experimental methodologies to predict and determine its solubility in aqueous and organic media. We delve into the molecular characteristics governing its solubility, present a theoretical profile across various solvent classes, and provide detailed, field-proven protocols for both thermodynamic and kinetic solubility determination. This guide is structured to empower researchers with the predictive understanding and practical tools necessary for effective formulation and development.

Introduction and Molecular Characterization

4-(Isopentyloxy)piperidine HCl is a heterocyclic amine derivative. Its structure is characterized by a polar piperidine ring, which is protonated to form a hydrochloride salt, and a nonpolar isopentyloxy (isopentyl ether) side chain. This amphipathic nature is the primary determinant of its solubility behavior, suggesting a complex interplay between its affinity for polar and nonpolar environments.

The piperidine moiety itself is highly soluble in water and a broad range of organic solvents.[1][2] However, the addition of the five-carbon isopentyloxy group significantly increases the molecule's lipophilicity. The hydrochloride salt form is critical, as it introduces an ionic character that typically enhances aqueous solubility compared to the free base.[3][4] Understanding this structural balance is paramount for predicting its behavior in formulation and development settings.

Caption: Molecular structure highlighting key functional regions.

Theoretical Solubility Profile

Based on its amphipathic structure, we can predict the solubility of 4-(Isopentyloxy)piperidine HCl across different solvent classes. This theoretical assessment serves as a crucial starting point for experimental design.

2.1. Aqueous Solubility

The presence of the hydrochloride salt makes the molecule ionic, suggesting that it will be soluble in water. The protonated nitrogen of the piperidinium ring can readily form strong ion-dipole interactions with water molecules. However, the nonpolar isopentyloxy tail will disrupt the hydrogen-bonding network of water, which will limit its maximum solubility.

Furthermore, the aqueous solubility will be highly pH-dependent.[5][6] In acidic to neutral conditions (pH 1.2-6.8), the compound will exist predominantly in its protonated, more soluble ionic form.[7][8] As the pH increases into the basic range, the piperidinium ion will be deprotonated to the free base, a less polar form, leading to a significant decrease in aqueous solubility.

2.2. Organic Solvent Solubility

The solubility in organic solvents is governed by the principle of "like dissolves like."[9] The isopentyloxy tail provides significant nonpolar character, while the piperidinium chloride head retains polarity.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. These solvents can solvate the ionic head through hydrogen bonding and interact favorably with the nonpolar tail.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Good to moderate solubility is anticipated. Solvents like DMSO are excellent at solvating cations, but the overall solubility will depend on the balance of interactions with the entire molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low to negligible solubility is predicted. These solvents cannot effectively solvate the ionic piperidinium chloride portion of the molecule, leading to poor overall solubility.

Table 1: Predicted Qualitative Solubility of 4-(Isopentyloxy)piperidine HCl

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water (pH 1.2-6.8) | Moderate to High | Ionic salt form promotes interaction with water. |

| Water (pH > 8) | Low | Conversion to the less polar free base reduces solubility. | |

| Polar Protic | Methanol, Ethanol | High | Solvents can solvate both the ionic head and nonpolar tail. |

| Polar Aprotic | DMSO, Acetonitrile | Moderate to High | Favorable dipole-dipole interactions and cation solvation. |

| Nonpolar | Hexane, Toluene | Low / Insoluble | Inability to solvate the polar hydrochloride salt. |

Experimental Protocols for Solubility Determination

To move beyond theoretical predictions, rigorous experimental determination is essential. The two most common and informative methods in drug development are the thermodynamic (equilibrium) and kinetic solubility assays.[10][11][12]

3.1. Thermodynamic (Equilibrium) Solubility Determination

This method measures the true equilibrium solubility of a compound and is considered the gold standard.[5][13] It involves creating a saturated solution in the presence of excess solid compound and allowing it to equilibrate over an extended period.[12]

Caption: Workflow for Thermodynamic Solubility Assay.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid 4-(Isopentyloxy)piperidine HCl (e.g., 2-5 mg) into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.[13]

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., phosphate buffer pH 7.4, ethanol) to the vial.

-

Equilibration: Seal the vial and place it in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for 24 to 72 hours.[12] This extended time is crucial to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the excess solid.[14]

-

Sample Collection: Carefully collect the supernatant and filter it through a low-binding filter (e.g., 0.45 µm PVDF) to remove any remaining microparticulates.[15]

-

Quantification: Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[5][10]

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at the tested temperature.

3.2. Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods used in early drug discovery to assess the concentration at which a compound, added from a concentrated DMSO stock, precipitates out of an aqueous buffer.[11][15][16] This method reflects a metastable state and is often lower than thermodynamic solubility but is valuable for rapid screening.[12]

Step-by-Step Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of 4-(Isopentyloxy)piperidine HCl in 100% DMSO (e.g., 10 mM).

-

Plate Setup: In a 96-well microtiter plate, add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells.

-

Buffer Addition: Add the aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the wells to achieve the desired final compound concentrations.

-

Incubation: Mix the plate thoroughly and incubate at room temperature for a defined period (e.g., 2 hours).[11][16]

-

Precipitation Detection: Measure the amount of precipitate formed. This can be done directly via light scattering (nephelometry) or indirectly by filtering the solution and measuring the concentration of the remaining dissolved compound via UV spectrophotometry or LC-MS/MS.[16][17]

-

Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Conclusion

The solubility of 4-(Isopentyloxy)piperidine HCl is dictated by the amphipathic balance between its polar piperidinium chloride head and its nonpolar isopentyloxy tail. It is predicted to have moderate-to-high solubility in aqueous and polar organic solvents, with solubility decreasing significantly in nonpolar media and at basic pH. While these theoretical predictions provide a strong foundation, precise formulation and development decisions must be guided by robust experimental data. The detailed thermodynamic and kinetic solubility protocols provided herein offer a clear pathway for researchers to generate the high-quality, reliable data required to advance their scientific objectives.

References

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

- BioDuro. (n.d.). ADME Solubility Assay.

-

Protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. [Link]

- National Center for Advancing Translational Sciences. (2023, June 9). Aqueous Kinetic Solubility.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- Cristofoletti, R., et al. (2022). Experimentally determined pH-dependent API solubility using a globally harmonized protocol.

- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- Sheikholeslami, P. M., et al. (2019). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). PMC.

- World Health Organization. (n.d.). Annex 4.

- PubChem. (n.d.). Propiophenone, 4'-isopentyloxy-3-piperidino-, hydrochloride.

- World Health Organization. (2018, July 2).

- Chinese Pharmacopoeia Commission. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

- Fluorochem. (n.d.). 4-(Pentyloxy)piperidine hydrochloride.

- MilliporeSigma. (n.d.). 4-[(2-Propynyloxy)methyl]piperidine hydrochloride.

- Solubility of Things. (n.d.). Piperidine.

- PubChem. (n.d.). 4-Piperidone hydrochloride.

- ChemicalBook. (2025, January 27). Piperidine hydrochloride.

- Wikipedia. (n.d.). Piperidine.

- Kiani, M., et al. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research.

- Merck Group. (n.d.).

- MolCore. (n.d.). 4-(2-(Isopentyloxy)ethyl)piperidine hydrochloride.

- Jouyban, A. (2026, January 5).

- BenchChem. (n.d.). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Piperidone hydrochloride | C5H10ClNO | CID 3084851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]

- 5. evotec.com [evotec.com]

- 6. researchgate.net [researchgate.net]

- 7. who.int [who.int]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. physchemres.org [physchemres.org]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. enamine.net [enamine.net]

- 12. raytor.com [raytor.com]

- 13. protocols.io [protocols.io]

- 14. Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. protocols.io [protocols.io]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. ADME@NCATS [opendata.ncats.nih.gov]

Role of 4-(Isopentyloxy)piperidine as a building block in pharmaceutical synthesis

Executive Summary

4-(Isopentyloxy)piperidine (CAS: 1220036-57-6 / related salts) represents a specialized subclass of the 4-alkoxypiperidine "privileged scaffold" in medicinal chemistry. Unlike simple methoxy or ethoxy analogs, the isopentyloxy (3-methylbutoxy) moiety introduces a critical balance of steric bulk and lipophilicity (LogP modulation) without sacrificing the metabolic stability inherent to ether linkages.

This guide details the strategic utility of this building block in designing ligands for G-Protein Coupled Receptors (GPCRs) —specifically Histamine H3 and Muscarinic receptors—and its role in optimizing blood-brain barrier (BBB) penetration for CNS-active agents. We provide a validated synthetic workflow, impurity profiling, and mechanistic rationale for its deployment in lead optimization.

Part 1: Structural Significance & Pharmacophore Logic[1][2]

The "Lipophilic Anchor" Effect

In drug design, the transition from a 4-methoxy to a 4-isopentyloxy substituent is rarely accidental. It is a calculated move to exploit Hydrophobic Pockets within a target protein binding site.

-

Metabolic Stability: Unlike ester-based side chains that are rapidly hydrolyzed by plasma esterases, the ether linkage in 4-(isopentyloxy)piperidine is robust, extending the half-life (

) of the final API (Active Pharmaceutical Ingredient). -

LogP & CNS Penetration: The isopentyl group adds significant lipophilicity. For CNS targets (e.g., Alzheimer's drugs like Donepezil analogs or analgesics), this modification often shifts the multiparameter optimization (MPO) score to favor BBB transport.

-

Conformational Locking: The bulky isopentyl group at the 4-position forces the piperidine ring into a stable chair conformation, often orienting the nitrogen lone pair for optimal salt-bridge formation with aspartate residues (e.g., Asp3.32 in aminergic GPCRs).

Pharmacophore Mapping (DOT Visualization)

Caption: Pharmacophore dissection showing the functional role of each structural component in ligand-receptor interactions.

Part 2: Validated Synthetic Routes

The synthesis of 4-(Isopentyloxy)piperidine requires careful control of competing elimination reactions during the alkylation step. The following protocol utilizes a Williamson Ether Synthesis approach, favored for its scalability over reductive etherification for bulky alkyl groups.

Retrosynthetic Analysis[2]

-

Target: 4-(Isopentyloxy)piperidine.[1]

-

Precursor: N-Boc-4-hydroxypiperidine (commercially available, CAS 109384-19-2).

-

Reagent: 1-Bromo-3-methylbutane (Isopentyl bromide).

-

Key Challenge: Preventing O-alkylation vs. N-alkylation (solved by Boc protection) and minimizing E2 elimination of the alkyl halide.

Step-by-Step Experimental Protocol

Step 1: O-Alkylation (The Critical Step)

-

Reagents: N-Boc-4-hydroxypiperidine (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), 1-Bromo-3-methylbutane (1.2 eq).

-

Solvent: Anhydrous DMF or THF (DMF is preferred for faster kinetics).

-

Conditions:

, 12-16 hours.

Procedure:

-

Charge a flame-dried 3-neck flask with NaH (1.2 eq) under

atmosphere. Wash with hexanes to remove mineral oil if high purity is required. -

Add anhydrous DMF (0.5 M concentration relative to substrate). Cool to

. -

Add N-Boc-4-hydroxypiperidine (1.0 eq) dropwise as a solution in DMF. Stir for 30 min to ensure complete deprotonation (formation of the alkoxide).

-

Add 1-Bromo-3-methylbutane (1.2 eq) dropwise.

-

Allow to warm to room temperature and stir overnight.

-

Quench: Carefully add saturated

solution. Extract with EtOAc ( -

Purification: Silica gel chromatography (Hexanes/EtOAc 9:1). The isopentyl group makes the product less polar than the starting alcohol.

Step 2: Deprotection (Boc Removal)

-

Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

-

Procedure: Dissolve the intermediate in DCM. Add acid.[2] Stir 2 hours. Evaporate volatiles.

-

Yield: Typically >90% as the HCl or TFA salt.

Synthetic Workflow Diagram (DOT)

Caption: Step-wise synthetic pathway emphasizing the critical etherification stage.

Part 3: Quality Control & Impurity Profiling[2]

When sourcing or synthesizing this building block, specific impurities can derail downstream SAR (Structure-Activity Relationship) studies.

| Impurity Type | Origin | Detection Method | Mitigation Strategy |

| Elimination Product | Isopentyl bromide converting to isobutene via E2 reaction (promoted by NaH). | GC-MS / NMR (Olefinic protons) | Maintain low temperature ( |

| N-Alkylated Byproduct | Incomplete Boc protection of starting material. | LC-MS (Mass shift) | Ensure starting N-Boc purity >98% before alkylation. |

| Residual Solvent | DMF trapping in the HCl salt lattice. | H-NMR (DMF peaks at 2.9, 8.0 ppm) | Extensive ether washing of the final salt; lyophilization. |

Part 4: Pharmaceutical Applications & Case Studies

GPCR Antagonists (Histamine H3 & Muscarinic)

The 4-alkoxypiperidine motif is a "spacer" scaffold. In Histamine H3 antagonists (used for narcolepsy/ADHD), the basic nitrogen binds to the orthosteric site, while the ether tail extends into a secondary hydrophobic pocket.

-

Application: The isopentyl group provides a "Goldilocks" zone of steric bulk—larger than a propyl group (which may be too loose) but more flexible than a phenyl ring.

-

Reference Context: Similar scaffolds are seen in patents for Pitolisant analogs, where lipophilic ether tails enhance receptor residence time [1].

Analgesic Design (Opioid Modulators)

Piperidine is the core of fentanyl and pethidine. Modifications at the 4-position modulate potency.

-

Mechanism: Replacing the 4-phenyl group of traditional opioids with a 4-isopentyloxy group creates "non-classical" opioids that may retain analgesic efficacy while altering the side-effect profile (e.g., reduced respiratory depression) by changing the binding pose in the

-opioid receptor [2].

Antifungal Agents

In the synthesis of sterol biosynthesis inhibitors (similar to Amorolfine), the piperidine ring mimics the transition state of high-energy carbocations. The isopentyl ether mimics the aliphatic side chain of sterols, allowing the inhibitor to dock effectively into enzymes like

References

-

BenchChem. 4-Hydroxypiperidine: Pharmaceutical Intermediate and Applications. Retrieved from BenchChem Database. Link

-

Saify, Z. S., et al. (2005).[3] Synthesis and pharmacological activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives.[4] Chemical & Pharmaceutical Bulletin, 53(1), 64-66.[3] Link

-

Chem-Impex. 4-Isopropoxy-piperidine and Alkyl Analogs in Pharmaceutical Development.Link

-

National Institutes of Health (NIH). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC Database. Link

-

ChemicalBook. Synthesis of 4-Hydroxypiperidine Hydrochloride and Derivatives.Link

Sources

Literature review of piperidine ether derivatives in drug discovery

The Piperidine Ether Scaffold in Modern Medicinal Chemistry: Synthetic Pathways and Therapeutic Efficacy

Executive Summary

The piperidine ether moiety represents a privileged substructure in drug discovery, characterized by a piperidine ring functionally linked to an ether group either directly on the ring (typically C3 or C4) or via an N-alkyl tether. This scaffold leverages the high fraction of sp³ carbons (

Structural Classification & Pharmacophore Analysis

To navigate the chemical space of piperidine ethers, we must distinguish between two distinct architectural classes that drive different pharmacological outcomes.

Class A: Ring-Substituted Ethers (The "Rigid" Scaffold)

-

Structure: An aryl or alkyl ether is attached directly to the C3 or C4 position of the piperidine ring.

-

Pharmacophore Utility: Locks the ether oxygen in a specific spatial orientation relative to the basic nitrogen. This is critical for targets requiring a precise distance between the protonated amine and a hydrogen-bond acceptor (e.g., CCR5, Muscarinic receptors).

-

Key Example: 4-aryloxypiperidines used in HIV entry inhibitors.[1]

Class B: Linker-Based Ethers (The "Flexible" Scaffold)

-

Structure: The ether linkage resides on an N-alkyl chain (e.g., N-phenoxyalkylpiperidines).

-

Pharmacophore Utility: Provides a flexible tether that allows the lipophilic "tail" (aryl group) to explore deep hydrophobic pockets while the piperidine head interacts with surface residues.

-

Key Example: Pitolisant (Wakix®), a Histamine H3 antagonist/inverse agonist.[2]

Synthetic Methodologies

The construction of these scaffolds relies on two primary strategies: Nucleophilic Aromatic Substitution (

Workflow Visualization: Synthesis Decision Tree

The following diagram illustrates the logic flow for selecting the optimal synthetic route based on substrate electronic properties.

Caption: Decision matrix for synthesizing 4-aryloxypiperidines. Method selection depends heavily on the electronic deficiency of the aryl halide or the nucleophilicity of the phenol.

Detailed Protocol: Mitsunobu Coupling for Class A Scaffolds

This protocol synthesizes 4-(4-chlorophenoxy)piperidine, a versatile building block.

Reagents:

-

N-Boc-4-hydroxypiperidine (1.0 eq)

-

4-Chlorophenol (1.1 eq)

-

Triphenylphosphine (

, 1.2 eq) -

Diisopropyl azodicarboxylate (DIAD, 1.2 eq)

-

Solvent: Anhydrous THF

Step-by-Step Procedure:

-

Preparation: Dissolve N-Boc-4-hydroxypiperidine (10 mmol) and 4-chlorophenol (11 mmol) in anhydrous THF (50 mL) under nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

-

Activation: Add

(12 mmol) to the reaction mixture. Stir for 10 minutes until fully dissolved. -

Coupling: Add DIAD (12 mmol) dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent side reactions (e.g., hydrazine formation). The solution will turn yellow.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the alcohol.

-

Workup: Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether:hexane (1:1) to precipitate triphenylphosphine oxide (

). Filter off the white solid. -

Purification: Purify the filtrate via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the N-Boc protected ether.

-

Deprotection: Dissolve in DCM/TFA (4:1) for 1 hour to remove the Boc group, yielding the free amine as a TFA salt.

Therapeutic Applications & Case Studies

Case Study 1: Pitolisant (CNS / Narcolepsy)

Pitolisant is a "Class B" piperidine ether and a first-in-class Histamine H3 receptor antagonist/inverse agonist.

-

Mechanism: It blocks H3 autoreceptors, preventing the negative feedback loop that inhibits histamine release. This increases histamine levels in the brain, promoting wakefulness.[2]

-

Structural Insight: The ether linkage in Pitolisant is part of a propoxy-propyl chain. This linker length is optimized to span the distance between the basic piperidine (binding Asp114 in H3) and a hydrophobic pocket accommodating the chlorophenyl tail.

Signaling Pathway: H3 Receptor Modulation

Caption: Mechanism of action for Pitolisant.[1][3][4][5][6] By antagonizing the H3 autoreceptor, it disinhibits cAMP production, leading to enhanced histamine release and wakefulness.

Case Study 2: Sigma-1 Receptor Ligands

Piperidine ethers are potent Sigma-1 receptor (

-

SAR Insight: High affinity requires a basic nitrogen (piperidine) and a hydrophobic aromatic region. The ether oxygen often acts as a hydrogen bond acceptor, improving selectivity over the Sigma-2 receptor.

-

Data Comparison: The table below highlights how subtle linker changes affect affinity (Ki).

Table 1: SAR of Piperidine Ether Derivatives at Sigma Receptors

| Compound ID | Structure Type | Linker/Substituent | Selectivity ( | ||

| Pitolisant | Linker Ether | Propoxy-propyl | 0.5 | 6.5 | 13 |

| Comp 4a [1] | N-Phenoxyalkyl | Ethyl linker | 1.2 | 17.2 | 14 |

| Comp 18a [2] | N-Phenoxyalkyl | Methyl linker | 7.9 | >100 | >12 |

| Haloperidol | Reference | N/A | 1.0 | 45 | 45 |

Note: Data synthesized from multiple SAR studies [1][2]. "Linker Ether" refers to Class B; "N-Phenoxyalkyl" refers to variations in the chain length.

Strategic Recommendations for Drug Design

-

Linker Optimization: For Class B ethers, the chain length (propyl vs. ethyl) is a critical "tuner" for selectivity. A 3-carbon linker (propyl) often favors H3/Sigma-1 dual activity, while shorter linkers may shift selectivity toward Sigma-2 or reduce potency due to steric clash.

-

Metabolic Blocking: The 4-position of the phenoxy ring is a metabolic soft spot. Introducing a Chlorine (as in Pitolisant) or Fluorine atom blocks CYP450 oxidation, significantly extending half-life (

). -

Basicity Modulation: The piperidine nitrogen pKa (~9-10) ensures protonation at physiological pH. If CNS penetration is poor, consider adding electron-withdrawing groups (e.g., F) to the piperidine ring (3,3-difluoropiperidine) to lower pKa and improve passive diffusion across the Blood-Brain Barrier (BBB).

References

-

Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 Receptor Ligands. University of Bari. Available at: [Link]

-

Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands. D-NB. Available at: [Link]

-

Pitolisant and Other Histamine-3 Receptor Antagonists—An Update. NIH/PubMed. Available at: [Link]

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives. NIH/PubMed. Available at: [Link]

-

CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. Bioorg Med Chem Lett. Available at: [Link]

Sources

- 1. Document: Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(t... - ChEMBL [ebi.ac.uk]

- 2. Pitolisant | C17H26ClNO | CID 9948102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Profile of pitolisant in the management of narcolepsy: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. mdpi.com [mdpi.com]

pKa values and ionization properties of 4-(Isopentyloxy)piperidine hydrochloride

This technical guide provides a comprehensive analysis of the ionization properties and pKa values of 4-(Isopentyloxy)piperidine hydrochloride , a secondary amine building block frequently utilized in the synthesis of GPCR ligands and neurological therapeutics.

Executive Summary

4-(Isopentyloxy)piperidine hydrochloride (CAS: 1401736-84-8 / analog ref) is a piperidine derivative characterized by a secondary amine core and a lipophilic isopentyl ether tail at the 4-position. Its physicochemical behavior is dominated by the basicity of the piperidine nitrogen.

-

Estimated pKa: 9.8 ± 0.2 (at 25°C)

-

Physiological State (pH 7.4): >99% Protonated (Cationic)

-

Primary Utility: The compound serves as a high-purity intermediate. Its ionization profile dictates that it possesses high aqueous solubility in acidic media (as the HCl salt) but partitions significantly into organic phases as the free base (pH > 11).

Structural & Theoretical Basis

Chemical Architecture

The molecule consists of a saturated six-membered nitrogen ring (piperidine) substituted at the para-position relative to the nitrogen.

-

Core: Piperidine (Secondary Amine).

-

Substituent: 4-Isopentyloxy group (

). -

Salt Form: Hydrochloride (

), ensuring stoichiometry of 1:1.

Electronic Effects on pKa

The pKa of unsubstituted piperidine is approximately 11.22 . The introduction of the oxygen atom at the 4-position alters this basicity through the Inductive Effect (

-

Electron Withdrawal: The oxygen atom is highly electronegative. Although it is four bonds away from the nitrogen, it exerts a weak electron-withdrawing inductive effect through the

-framework. -

Basicity Reduction: This withdrawal reduces the electron density on the nitrogen lone pair, making it slightly less available to accept a proton compared to unsubstituted piperidine.

-

Steric Influence: The isopentyl chain is distal to the nitrogen and exerts minimal steric hindrance on the protonation site.

Consequently, the pKa shifts from ~11.2 (piperidine) down to the 9.6 – 9.9 range. This is consistent with the experimental pKa of 4-methoxypiperidine (pKa

Ionization Profile & Speciation

Understanding the speciation at various physiological pH levels is critical for predicting absorption, distribution, metabolism, and excretion (ADME).[1]

Henderson-Hasselbalch Analysis

Using the estimated pKa of 9.8:

| Environment | pH | % Ionized (Cationic) | % Unionized (Neutral) | Solubility Prediction |

| Gastric | 1.2 | ~100% | ~0% | High (Aqueous) |

| Lysosome | 4.5 | ~100% | ~0% | Trapped (Ion Trapping) |

| Blood/Cytosol | 7.4 | 99.6% | 0.4% | High (Aqueous) |

| Intestinal | 6.5 | 99.9% | 0.1% | High (Aqueous) |

| Basic Extraction | 12.0 | ~0.6% | 99.4% | High (Organic) |

Ionization Equilibrium Diagram

The following diagram illustrates the equilibrium shift between the hydrochloride salt and the free base.

Figure 1: The reversible transition between the water-soluble cationic salt and the lipophilic free base.

Experimental Determination Protocol

For precise pKa determination in a drug development context, Potentiometric Titration is the gold standard method due to the compound's high solubility in the acidic range.

Materials

-

Analyte: 4-(Isopentyloxy)piperidine hydrochloride (>98% purity).[2]

-

Titrant: 0.1 M Carbonate-free Sodium Hydroxide (

). -

Ionic Strength Adjuster (ISA): 0.15 M Potassium Chloride (

). -

Inert Gas: Argon or Nitrogen (high purity) to prevent

absorption.

Step-by-Step Methodology

-

System Calibration:

-

Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.[1]01) at 25°C.

-

Verify electrode slope (>98% efficiency).

-

-

Sample Preparation:

-

Dissolve ~3-5 mg of the hydrochloride salt in 20 mL of degassed 0.15 M KCl solution.

-

Ensure the starting pH is below 3.0 (due to the HCl salt nature). If not, add a known volume of 0.1 M HCl to lower the starting pH.[1]

-

-

Titration:

-

Maintain temperature at 25°C ± 0.1°C.

-

Titrate with 0.1 M NaOH in small increments (e.g., 5-10

L). -

Allow electrode stabilization (drift < 0.5 mV/min) before recording each point.

-

Continue titration until pH reaches ~11.5.

-

-

Data Analysis:

-

Plot pH vs. Volume of Titrant.[3]

-

Determine the inflection point (equivalence point) using the first derivative (

). -

The pKa corresponds to the pH at the half-equivalence point (Henderson-Hasselbalch inflection).

-

Workflow Visualization

Figure 2: Standardized Potentiometric Titration Workflow for pKa Determination.

Implications for Drug Development[4][5][6][7][8][9]

Solubility & Formulation

-

Salt Selection: The hydrochloride salt is ideal for solid oral dosage forms due to its high crystallinity and aqueous solubility.

-

Liquid Formulation: In liquid formulations intended for intravenous (IV) use, the pH must be maintained below 6.0 to prevent precipitation of the free base, which has significantly lower aqueous solubility.[1]

Membrane Permeability[1]

-

Passive Diffusion: At physiological pH (7.4), the compound is >99% ionized. This limits passive diffusion across the blood-brain barrier (BBB) unless specific transport mechanisms are engaged.

-

Lipophilicity: The isopentyl group adds lipophilicity (

for the neutral form), which aids in membrane interaction once the molecule is deprotonated.

Chemical Stability[1][10]

-

Ether Linkage: The 4-alkoxy ether bond is chemically stable under standard physiological and storage conditions.

-

Oxidation: Secondary amines are susceptible to N-oxidation. Storage under inert atmosphere is recommended for the free base.

References

-

PubChem. 4-Methoxypiperidine (Compound Summary).[4][5] National Library of Medicine. Available at: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

-

University of Wisconsin-Madison. Evans pKa Table (Bordwell pKa Table). Available at: [Link]

Sources

Methodological & Application

Application Note: Protocol for O-Alkylation of 4-Hydroxypiperidine to Synthesize Isopentyloxy Derivatives

Executive Summary & Strategic Analysis

The synthesis of 4-(isopentyloxy)piperidine presents a classic chemoselectivity challenge common in medicinal chemistry: distinguishing between two nucleophilic sites—the secondary amine (N) and the secondary alcohol (O).

The Chemoselectivity Challenge

In 4-hydroxypiperidine, the nitrogen atom is significantly more nucleophilic than the oxygen atom. Direct alkylation with isopentyl halides (e.g., 1-bromo-3-methylbutane) invariably results in a mixture of products dominated by N-alkylation and N,O-dialkylation .

To achieve high-yield O-alkylation , the nitrogen must be temporarily masked. This protocol details the industry-standard "Protect-Alkylate-Deprotect" strategy, utilizing the tert-butyloxycarbonyl (Boc) group. This route ensures regiocontrol, simplifies purification, and is scalable from milligram to kilogram quantities.

Reaction Pathway

The synthesis proceeds in three distinct stages:

-

N-Protection: Quantitative conversion to N-Boc-4-hydroxypiperidine.

-

O-Alkylation: Ether formation via Williamson Ether Synthesis (Method A) or Phase Transfer Catalysis (Method B).

-

N-Deprotection: Removal of the Boc group to yield the target secondary amine (as a salt).

Figure 1: Strategic workflow for the regioselective synthesis of 4-(isopentyloxy)piperidine.

Experimental Protocols

Step 1: N-Protection (Pre-requisite)

Note: If commercially available N-Boc-4-hydroxypiperidine is used, skip to Step 2.

Objective: Mask the nucleophilic nitrogen.

-

Reagents: 4-Hydroxypiperidine (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), Triethylamine (1.2 equiv), DCM or THF.

-

Procedure: Stir at RT for 4–12 h. Wash with 1M citric acid (to remove unreacted amine) and brine.

-

Yield Expectation: >95%.

Step 2: O-Alkylation (The Critical Step)

We present two methodologies. Method A is the "Gold Standard" for small-to-medium scale and difficult substrates. Method B is a "Green/Process" alternative suitable for scale-up.

Method A: Williamson Ether Synthesis (NaH/DMF)

Best for: High conversion, reliable kinetics.

Reagents:

-

Substrate: N-Boc-4-hydroxypiperidine (1.0 equiv)

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 – 1.5 equiv)

-

Electrophile: 1-Bromo-3-methylbutane (Isopentyl bromide) (1.2 – 1.5 equiv)

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide) or THF.

-

Catalyst (Optional): TBAI (Tetrabutylammonium iodide) (0.1 equiv) to activate the bromide.

Protocol:

-

Preparation (Inert Atmosphere): Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

NaH Washing (Optional but Recommended): Place NaH dispersion in the flask. Wash twice with anhydrous hexane/pentane to remove mineral oil if downstream purification is sensitive to oil. Suspend the cleaned NaH in anhydrous DMF (0.5 M concentration relative to substrate).

-

Alkoxide Formation: Cool the suspension to 0°C (ice bath). Add N-Boc-4-hydroxypiperidine (dissolved in minimal DMF) dropwise over 15 minutes.

-

Observation: Evolution of H₂ gas.

-

Aging:[1] Stir at 0°C for 30 minutes, then warm to RT for 30 minutes to ensure complete deprotonation.

-

-

Alkylation: Cool back to 0°C. Add Isopentyl bromide dropwise. (Add TBAI here if using).

-

Reaction: Allow to warm to RT and stir for 12–18 hours.

-

Monitoring: TLC (Hexane:EtOAc 4:1). Stain with Ninhydrin (for Boc) or PMA.

-

-

Workup:

-

Cool to 0°C. Carefully quench with saturated NH₄Cl solution (exothermic!).

-

Dilute with water and extract with Ethyl Acetate (3x).

-

Wash combined organics with H₂O (5x) to remove DMF (Critical Step), then brine.

-

Dry over Na₂SO₄, filter, and concentrate.[2]

-

Method B: Phase Transfer Catalysis (PTC)

Best for: Safety, scale-up, avoiding anhydrous conditions.

Reagents:

-

Substrate: N-Boc-4-hydroxypiperidine (1.0 equiv)

-

Base: 50% aq. NaOH or KOH (Excess, 5–10 equiv)

-

Solvent: Toluene (or Benzene)

-

Catalyst: Tetrabutylammonium bromide (TBAB) or hydrogensulfate (TBAHS) (10 mol%)

-

Electrophile: Isopentyl bromide (1.5 equiv)

Protocol:

-

Dissolve substrate and isopentyl bromide in Toluene.

-

Add the PTC catalyst.

-

Add the 50% NaOH solution vigorously.

-

Heat: Vigorously stir at 60–80°C . High agitation is required to maximize the interfacial surface area.

-

Monitor: Check conversion by HPLC or TLC. Reaction times may be longer (18–24 h) than Method A.

-

Workup: Separate phases. Wash organic layer with water and brine.[2] Concentrate.

Comparison of Methods:

| Feature | Method A (Williamson/NaH) | Method B (PTC) |

| Reactivity | High (Irreversible deprotonation) | Moderate (Equilibrium driven) |

| Moisture Sensitivity | High (Requires anhydrous DMF) | Low (Aqueous biphasic system) |

| Safety Profile | Moderate (H₂ gas, pyrophoric NaH) | High (No H₂ gas, standard bases) |

| Purification | Requires DMF removal (tedious) | Easy (Toluene evaporation) |

| Recommendation | Primary choice for R&D | Primary choice for Scale-up |

Step 3: Deprotection

Objective: Remove the Boc group to release the amine.

Protocol:

-

Dissolve the crude ether from Step 2 in DCM (0.2 M).

-

Add Trifluoroacetic acid (TFA) (10–20 equiv) or 4M HCl in Dioxane.

-

Stir at RT for 2–4 hours.

-

Workup: Concentrate to dryness.

-

For TFA salt: Use directly or azeotrope with toluene to remove excess TFA.

-

For Free Base: Redissolve in DCM, wash with sat. NaHCO₃, dry, and concentrate.

-

Analytical Validation & Troubleshooting

Expected Analytical Data

-

¹H NMR (CDCl₃, 400 MHz):

-

H-4 (Piperidine): The methine proton at the 4-position shifts downfield from ~3.7 ppm (alcohol) to ~3.4–3.6 ppm (ether) (Note: The shift is subtle; look for the disappearance of the OH broad singlet).

-

O-CH₂ (Isopentyl): Triplet at ~3.4–3.5 ppm .

-

Boc Group: Singlet at ~1.45 ppm (9H).

-

Isopentyl Terminus: Doublet at ~0.9 ppm (6H, isopropyl group).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Incomplete deprotonation or "wet" DMF. | Ensure NaH is fresh. Dry DMF over molecular sieves. Increase reaction time. |

| Elimination Product | Isopentyl bromide eliminating to isoprene. | Reduce reaction temperature.[3] Do not exceed 60°C. Ensure base is not vastly excess. |

| N-Alkylation | Boc group fell off (unlikely under basic conditions) or starting material impure. | Verify starting material purity. Ensure basic conditions are maintained. |

| Emulsion (Method A) | DMF/Water mixing during workup. | Use copious amounts of water to wash the organic layer.[2] Add a small amount of MeOH to break emulsions if necessary. |

Mechanistic Visualization

The following diagram illustrates the Williamson Ether Synthesis mechanism within the protected scaffold.

Figure 2: Mechanistic flow of the O-alkylation step.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Williamson Ether Synthesis mechanism).

-

Vertex AI Search. (2023). O-alkylation of N-Boc-4-hydroxypiperidine protocol. 2

-

Sigma-Aldrich. (n.d.). 1-Boc-4-hydroxypiperidine Product Sheet. (Confirming utility in Mitsunobu and ether synthesis).

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. (Detailed guide on SN2 limitations and solvent choices). 1

-

PTC Organics. (n.d.). PTC Selective O-Alkylation. (Industrial application of Phase Transfer Catalysis for O-alkylation).[3] 4

Sources

Introduction: Accelerating the Discovery of Novel Piperidine-Based Therapeutics

An Application Guide to Microwave-Assisted Synthesis Involving 4-(Isopentyloxy)piperidine Moieties

The 4-alkoxypiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active compounds. The specific moiety, 4-(isopentyloxy)piperidine, with its flexible and lipophilic side chain, offers a valuable building block for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. However, the synthesis of libraries based on this scaffold using conventional thermal heating can be time-consuming, often requiring lengthy reaction times and harsh conditions, which can impede the rapid pace of drug discovery.[1][2]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating chemical reactions from hours or days to mere minutes.[3][4] By utilizing dielectric heating, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with traditional methods.[3][5][6] This results in remarkable decreases in reaction times, improved product yields, enhanced purity, and often, access to chemical space that is difficult to explore thermally.[7][8] This application note provides detailed protocols and expert insights for leveraging MAOS in key synthetic steps involving the 4-(isopentyloxy)piperidine moiety, from its initial formation to its subsequent derivatization.

Core Principles of Microwave-Assisted Chemistry

Unlike conventional heating, which relies on thermal conduction, microwave synthesis uses the ability of a polar material to convert electromagnetic energy into heat.[5][7] The oscillating electric field of the microwave radiation interacts with molecules possessing a dipole moment, causing them to align and then randomize rapidly. This rapid reorientation generates molecular friction, resulting in efficient and instantaneous "in-core" heating of the entire sample volume.[3][6] This mechanism allows for temperatures and pressures to be reached that are far above the normal boiling point of the solvent, leading to dramatic rate enhancements.[9]

Application I: Synthesis of 4-(Isopentyloxy)piperidine Precursor

The foundational step is the efficient synthesis of the 4-(isopentyloxy)piperidine building block. A Williamson ether synthesis is a classic approach, which can be significantly expedited using microwave irradiation. This protocol outlines the etherification of a protected 4-hydroxypiperidine with an isopentyl halide.

Experimental Workflow: Precursor Synthesis

Caption: Workflow for Microwave-Assisted Synthesis of 4-(Isopentyloxy)piperidine.

Detailed Protocol: Microwave-Assisted Etherification

-

Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add N-Boc-4-hydroxypiperidine (1.0 mmol, 1 equiv.).

-

Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, 4 mL). While stirring, add sodium hydride (60% dispersion in mineral oil, 1.5 mmol, 1.5 equiv.) portion-wise at 0 °C. Allow the mixture to stir for 15 minutes at room temperature.

-

Substrate Addition: Add isopentyl bromide (1.2 mmol, 1.2 equiv.) to the suspension.

-

Microwave Irradiation: Securely cap the vial and place it in the cavity of a dedicated laboratory microwave reactor.[10][11] Irradiate the mixture according to the parameters in Table 1. Temperature monitoring via an IR sensor is crucial for reproducibility.[11]

-

Work-up: After the reaction, cool the vessel to below 50 °C using compressed air. Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting oil by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield N-Boc-4-(isopentyloxy)piperidine.

-

Deprotection: Dissolve the purified intermediate in dichloromethane (DCM, 5 mL) and add trifluoroacetic acid (TFA, 5 equiv.). Stir at room temperature for 2 hours. Concentrate the mixture in vacuo, re-dissolve in DCM, and wash with saturated aqueous NaHCO₃ to obtain the final free amine product.

Data Presentation: Reaction Parameter Optimization

| Parameter | Setting | Rationale |

| Temperature | 120 °C | Ensures a high reaction rate while minimizing decomposition. Microwave heating allows for reaching this temperature in seconds.[9] |

| Hold Time | 15 minutes | Significantly reduced from the typical 12-24 hours required for conventional heating. |

| Microwave Power | Dynamic (up to 300 W) | Power is automatically modulated by the instrument to maintain the set temperature. |

| Solvent | DMF | A polar, high-boiling solvent that absorbs microwave energy efficiently and facilitates the Sₙ2 reaction.[11] |

| Stirring | High | Essential to ensure uniform temperature distribution and prevent localized overheating. |

Table 1: Optimized Microwave Parameters for Williamson Ether Synthesis.

Application II: Microwave-Assisted N-Arylation via SₙAr

A critical step in library synthesis is the coupling of the piperidine nitrogen to various aromatic or heteroaromatic systems. The Nucleophilic Aromatic Substitution (SₙAr) reaction is a powerful method for this, especially with electron-deficient arenes. Microwave irradiation is exceptionally effective for SₙAr reactions, which often require high thermal energy.[12][13]

Reaction Mechanism: SₙAr

Caption: Generalized Mechanism for the SₙAr reaction.

Detailed Protocol: N-Arylation of 4-(Isopentyloxy)piperidine

-

Vessel Preparation: In a 10 mL microwave vial with a stir bar, combine the electron-deficient aryl halide (e.g., 2-chloro-5-nitropyridine, 1.0 mmol, 1 equiv.), 4-(isopentyloxy)piperidine (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2 equiv.).

-

Solvent Addition: Add a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) (4 mL).[13][14]

-

Microwave Irradiation: Seal the vessel and irradiate in the microwave reactor. A typical starting point for optimization is 150 °C for 10 minutes. Monitor the reaction progress by TLC or LC-MS if performing optimization.

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to obtain the desired N-aryl derivative.

Data Presentation: Reagents and Optimization

| Component | Example | Role / Rationale |

| Piperidine | 4-(Isopentyloxy)piperidine | Nucleophile |

| Aryl Halide | 2-chloro-5-nitropyridine | Electrophilic substrate. Must be activated with electron-withdrawing groups (e.g., -NO₂, -CN). |

| Base | K₂CO₃ or DIPEA | Neutralizes the H-X acid formed during the reaction, driving it to completion. |

| Solvent | DMSO | High-boiling, polar aprotic solvent that effectively absorbs microwave energy and solvates the intermediate complex. |

Table 2: Key Components for Microwave-Assisted SₙAr Reaction.

| Entry | Temperature (°C) | Time (min) | Yield (%) |

| 1 | 120 | 20 | 65% |

| 2 | 150 | 10 | 92% |

| 3 | 150 | 5 | 81% |

| 4 | 170 | 10 | 88% (some decomposition) |

Table 3: Example Optimization Data for the N-Arylation of 4-(isopentyloxy)piperidine with 2-chloro-5-nitropyridine.

Safety Considerations for Microwave Synthesis

The rapid heating and potential for high-pressure generation in microwave chemistry necessitate strict adherence to safety protocols.

-

Dedicated Instrumentation: Never use a domestic (kitchen) microwave oven for chemical synthesis.[6][10] Laboratory-grade reactors are built with corrosion-resistant cavities, continuous temperature and pressure monitoring, and emergency venting systems to handle potential runaway reactions.[10][11]

-

Vessel Integrity: Use only vessels and caps specified by the instrument manufacturer. Inspect them for cracks or defects before each use. Do not exceed the recommended fill volume.

-

Understanding Kinetics: Be aware of the potential for highly exothermic reactions or gas evolution.[10] When developing a new protocol, start with small-scale reactions and gradually increase the temperature or concentration after observing the initial results.[10]

-

Proper Training: The most critical safety device is a well-trained operator.[10] Ensure all users are familiar with the instrument's operation and emergency procedures.

Conclusion

Microwave-assisted synthesis is an indispensable tool for accelerating synthetic chemistry workflows in a drug discovery setting.[4] As demonstrated, key reactions involving the 4-(isopentyloxy)piperidine scaffold, including its formation and subsequent N-arylation, can be performed in a fraction of the time required by conventional methods, with often superior yields and purity.[5][7][8] By adopting these protocols and adhering to safety guidelines, researchers can significantly enhance their productivity and expedite the generation of novel chemical entities for biological screening.

References

- Yadav, A. R., & Mohite, S. K. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. WJPR.

- Taylor, R. D., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Organic & Biomolecular Chemistry.

- Taylor, R. D., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing.

- Unknown. (n.d.). MICROWAVE-ASSISTED SYNTHESIS: REVIEW OF RECENT DEVELOPMENTS. ijrpr.com.

- Gavarkar, P. S., et al. (2020). Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. World Journal of Pharmaceutical Research.

- CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.

- Pinto, A., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.

- Unknown. (n.d.). Microwave Synthesis. Organic Chemistry Portal.

- Keglevich, G., et al. (2012). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions.

- Unknown. (n.d.). Microwave-assisted synthesis. Anton Paar Wiki.

- Yadav, A. R., & Mohite, S. K. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. WJPR.

- Forni, J. A., et al. (2015). Rapid Microwave-Assisted Synthesis of N-Aryl 1,2,3,4-Tetrahydroisoquinolines. Australian Journal of Chemistry.

- Al-Ghorbani, M., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. MDPI.

- Bouacida, S., et al. (n.d.). Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution. Sciforum.

- Roberts, K.D. (2011). A Heterogeneous-Based and Microwave-Assisted Protocol for the Synthesis of 2,2'-Bipyridines. PMC.

- Kappe, C. O., et al. (1999). Microwave-Assisted High-Speed Parallel Synthesis of 4-Aryl-3,4-dihydropyrimidin-2(1H)

- Kappe, C. O., et al. (1999). Microwave-Assisted High-Speed Parallel Synthesis of 4-Aryl-Dihydro-pyrimidin-2(1H)-ones using a Solventless Biginelli Condensation Protocol.

- Leadbeater, N. E. (2006). The impact of microwave-assisted organic synthesis in drug discovery. Drug Discovery Today.

Sources

- 1. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. data.conferenceworld.in [data.conferenceworld.in]

- 4. The impact of microwave-assisted organic synthesis in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ajrconline.org [ajrconline.org]

- 6. Microwave Synthesis [organic-chemistry.org]

- 7. asianjpr.com [asianjpr.com]

- 8. ajrconline.org [ajrconline.org]

- 9. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Safety Considerations for Microwave Synthesis [cem.com]

- 11. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]

- 12. researchgate.net [researchgate.net]

- 13. sciforum.net [sciforum.net]

- 14. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides [mdpi.com]

Technical Application Note: Protecting Group Strategies for 4-(Isopentyloxy)piperidine Hydrochloride

Introduction & Strategic Context

4-(Isopentyloxy)piperidine hydrochloride is a critical secondary amine building block utilized in the synthesis of G-protein coupled receptor (GPCR) ligands, antifungal agents, and ion channel blockers. Structurally, it possesses two distinct domains: a polar, nucleophilic piperidine ring and a lipophilic isopentyl ether tail.

This duality presents specific challenges during synthetic campaigns. While the secondary amine is the primary handle for coupling, the isopentyl group significantly increases the molecule's LogP (lipophilicity) compared to unsubstituted piperidine. Consequently, standard aqueous protocols often result in poor phase transfer or emulsion formation. Furthermore, the compound is supplied as a hydrochloride salt, requiring quantitative neutralization (free-basing) to restore nucleophilicity.

This guide details the strategic selection and execution of protecting group (PG) chemistry—specifically Boc (tert-Butyloxycarbonyl) , Cbz (Carboxybenzyl) , and Fmoc (Fluorenylmethyloxycarbonyl) —tailored to the physical properties of this specific scaffold.

Strategic Selection Matrix

The choice of protecting group must be orthogonal to downstream reaction conditions.[1] The following table contrasts the three primary strategies relative to 4-(Isopentyloxy)piperidine.

| Feature | Boc Strategy | Cbz Strategy | Fmoc Strategy |

| Reagent | Di-tert-butyl dicarbonate ( | Benzyl chloroformate (Cbz-Cl) | Fmoc-OSu or Fmoc-Cl |

| Installation Condition | Basic (TEA/DIPEA or NaOH) | Basic (Schotten-Baumann) | Basic ( |

| Lability (Removal) | Acidic (TFA or HCl/Dioxane) | Hydrogenolysis ( | Basic (Piperidine/DMF) |

| Stability Profile | Stable to bases, nucleophiles, and hydrogenation.[2][3] | Stable to acids and weak bases. | Stable to acids; labile to amines. |

| Solubility Impact | Increases lipophilicity; product is often soluble in Hexane/EtOAc. | Increases crystallinity; moderate lipophilicity. | High lipophilicity; often aids in crystallization but lowers solubility in alcohols. |

| Best For... | General medicinal chemistry; multistep synthesis involving basic conditions. | Synthesis containing acid-sensitive moieties (e.g., acetals). | Solid-phase synthesis or when acid/hydrogenolysis is contraindicated. |

Experimental Protocols

Pre-requisite: Handling the Hydrochloride Salt

The starting material is a salt (

-

Method A (In-situ): Add an extra equivalent of base (e.g., 2.2 eq total) directly to the reaction pot.

-

Method B (Pre-free-basing): Partition the salt between DCM and 1M NaOH, separate the organic layer, dry over

, and concentrate. Recommendation: Use Method A for efficiency unless the reaction is strictly anhydrous.

Protocol A: Boc Protection (In-Situ Neutralization)

Objective: Synthesis of tert-butyl 4-(isopentyloxy)piperidine-1-carboxylate. Rationale: The isopentyl tail requires a solvent system that solubilizes both the organic reactants and the inorganic salts. A biphasic DCM/Water system or Dioxane/Water system is optimal.

Reagents:

-

4-(Isopentyloxy)piperidine HCl (1.0 eq)

-

Di-tert-butyl dicarbonate (

) (1.1 eq)[4] -

Triethylamine (TEA) (2.5 eq) [Note: Extra base accounts for HCl salt]

-

Dichloromethane (DCM) (10 mL/g substrate)

Step-by-Step Procedure:

-

Suspension: In a round-bottom flask equipped with a magnetic stir bar, suspend the piperidine hydrochloride salt in DCM.

-

Neutralization: Cool the suspension to 0°C (ice bath). Dropwise add TEA over 10 minutes. The suspension will clear as the free amine forms and TEA·HCl precipitates (or remains solubilized depending on concentration).

-

Acylation: Add a solution of

in a minimal amount of DCM dropwise to the reaction mixture at 0°C. -

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 4–6 hours.

-

Validation: Monitor by TLC (Stain: Ninhydrin or PMA). The starting material (baseline) should disappear; the Boc-product (high

) will appear.

-

-

Workup:

-

Purification: The crude oil is typically >95% pure. If necessary, purify via silica gel chromatography (Hexanes/EtOAc 9:1).

Protocol B: Cbz Protection (Schotten-Baumann Conditions)

Objective: Synthesis of benzyl 4-(isopentyloxy)piperidine-1-carboxylate. Rationale: Cbz-Cl is highly reactive. Schotten-Baumann conditions (aqueous base + organic solvent) prevent double acylation and control the exotherm.

Reagents:

-

4-(Isopentyloxy)piperidine HCl (1.0 eq)

-

Benzyl chloroformate (Cbz-Cl) (1.2 eq)

-

Sodium Carbonate (

) (2.5 eq) -

Solvent: THF/Water (1:1 mixture)

Step-by-Step Procedure:

-

Dissolution: Dissolve

in water. Add the piperidine hydrochloride salt.[6] Stir until dissolved/suspended. -

Solvent Addition: Add THF to the aqueous mixture. Ensure vigorous stirring to create an emulsion.

-

Addition: Cool to 0°C. Add Cbz-Cl dropwise via syringe pump or addition funnel over 30 minutes. Critical: Keep temperature <5°C to prevent hydrolysis of Cbz-Cl.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 3 hours.

-

Workup:

-

Evaporate the bulk of the THF under reduced pressure.

-

Extract the aqueous residue with Ethyl Acetate (3x).

-

Wash combined organics with 1M HCl, then Brine.[4]

-

Dry over

and concentrate.

-

-

Purification: Recrystallization from cold hexanes is often possible due to the aromatic stacking of the Cbz group, or use column chromatography.

Visualizing the Workflow

The following diagrams illustrate the decision logic and the specific reaction pathway for the Boc protection of this salt.

Diagram 1: Protecting Group Decision Logic

Caption: Decision matrix for selecting the appropriate protecting group based on subsequent synthetic steps.

Diagram 2: Boc Protection Workflow (In-Situ Neutralization)

Caption: Step-by-step workflow for the Boc protection of the hydrochloride salt, highlighting the critical neutralization step.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete neutralization of HCl salt. | Ensure >2.0 equivalents of base are used. Verify pH is >9 before adding acylating agent. |

| Emulsion during Workup | Isopentyl group acts as a surfactant. | Avoid vigorous shaking; use gentle swirling. Add brine or a small amount of MeOH to break the emulsion. |

| Starting Material Remaining | Steric hindrance or old reagents. | The 4-isopentyloxy group is distal, so sterics are rarely the issue. Check purity of |

| O-Acylation (Side Reaction) | Unlikely, but possible if ether cleaves. | The ether is stable. If O-acylation is observed (rare), ensure temperature is kept low (0°C). |

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (The definitive guide on PG stability and removal).

-

Sigma-Aldrich (Merck). Application Note: N-Boc Protection. (Standard protocols for amine protection).[7][]

-

Chemistry Steps. Boc Protecting Group for Amines – Mechanism and Procedures. (Detailed mechanistic insight).

-

BenchChem. A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups. (Orthogonality comparisons).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 115934: Propiophenone, 4'-isopentyloxy-3-piperidino-, hydrochloride. (Structural data for isopentyloxy-piperidine derivatives).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PubChemLite - Propiophenone, 4'-isopentyloxy-3-piperidino-, hydrochloride (C19H29NO2) [pubchemlite.lcsb.uni.lu]

- 3. scispace.com [scispace.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Troubleshooting & Optimization

Stability of 4-(Isopentyloxy)piperidine HCl under acidic and basic conditions

[1]

Status: Operational Ticket ID: STAB-4-ISO-PIP-001 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]

Executive Summary

Welcome to the technical guide for 4-(Isopentyloxy)piperidine Hydrochloride . This document addresses the stability profile of this specific building block.

The Bottom Line: This molecule is chemically robust but physically sensitive to pH changes. The core ether linkage is highly resistant to hydrolysis, meaning it will not break down under standard acidic or basic workup conditions. However, the piperidine nitrogen dictates solubility. The most common user "failure" is not chemical degradation, but accidental loss of the compound during extraction due to pH-dependent phase switching.

Module 1: Chemical Architecture & Stability Logic

To troubleshoot effectively, you must understand the forces at play.[2] This molecule has two distinct functional zones:[3][4][5]

-

The Anchor (Piperidine HCl): A secondary amine salt.

-

pKa: ~10.8–11.0 (estimated based on piperidine).

-

Behavior: Highly water-soluble in this state.[1]

-

-

The Shield (Isopentyloxy Ether): A dialkyl ether linkage (

).[1]

Visualizing the pH Switch

The following diagram illustrates the critical phase transition that occurs during pH adjustment. This is the #1 source of user error.

Figure 1: The solubility switch. At high pH, the salt converts to a free base, which is insoluble in water and may appear as an oil or precipitate.

Module 2: Stability Under Acidic Conditions

Common Misconception: "The ether bond will hydrolyze in acid like an ester." Fact: Dialkyl ethers are chemically inert to standard hydrolysis.

The Protocol

| Condition | Expected Outcome | Mechanism |

| Dilute HCl / H₂SO₄ (RT) | STABLE | The oxygen protonates ( |

| Refluxing 1N-6N HCl | STABLE | Chloride ( |

| Conc. HI or HBr (Heat) | DEGRADATION | Strong acid + Strong Nucleophile ( |

Troubleshooting Acidic Scenarios

-

Issue: "I see a new peak in HPLC after stirring in 1N HCl."

-

Diagnosis: This is likely not degradation.[1] Check your counter-ion. If you used H₂SO₄, you may have formed the sulfate salt, which elutes differently or affects peak shape.

-

Action: Neutralize a small aliquot and run LCMS. If the mass matches the parent (

), the molecule is intact.

-

Module 3: Stability Under Basic Conditions

Common Misconception: "The molecule degraded because it disappeared from my aqueous layer." Fact: You essentially performed an extraction without adding the organic solvent.

The Protocol

| Condition | Expected Outcome | Mechanism |

| NaOH / KOH / NaHCO₃ | PHASE CHANGE | The HCl is neutralized.[1] The molecule loses its charge and becomes lipophilic. |

| Strong Base (t-BuLi) | REACTIVE | Strong organolithiums can deprotonate the |

Troubleshooting Basic Scenarios

-

Issue: "The solution turned cloudy/oily upon adding base."

-

Issue: "Yellowing of the free base over time."

-

Diagnosis: Secondary amines are prone to slow oxidation (N-oxide formation) in air.[1]

-

Action: Store the free base under Nitrogen/Argon at -20°C. The HCl salt is stable at RT.

-

Module 4: Forced Degradation Workflow (Self-Validating)

To confirm stability in your specific matrix, perform this ICH Q1A(R2) compliant stress test [2].

Figure 2: Simplified stress testing workflow to validate stability.

Acceptance Criteria:

Module 5: Frequently Asked Questions (FAQ)

Q: Is the HCl salt hygroscopic? A: Yes, piperidine salts are generally hygroscopic.

-

Risk: Absorption of water changes the effective molecular weight, leading to stoichiometry errors in synthesis.

-

Fix: Store in a desiccator. If the solid clumps, dry under high vacuum over

before weighing.

Q: Can I use this molecule in a Suzuki coupling reaction (Basic conditions)? A: Yes. The ether is stable.[2] However, the free amine might poison palladium catalysts by coordinating to the metal.

-

Fix: Use a bulky base (like

) or protect the nitrogen (e.g., Boc-protection) before coupling if catalyst poisoning is observed.

Q: Why does the LCMS show a mass of M+15 or M+13? A: Check your solvent.

-

M+12/14: In methanol/formaldehyde traces, secondary amines can form aminals or methylate.

-

M+42: In acetonitrile with acid, you might see Ritter-type adducts (rare for this structure) or acetylation if acetic acid/anhydride is present.[1]

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Ethers - Cleavage mechanisms).[1] [1]

-

International Council for Harmonisation (ICH). (2003).[7] Stability Testing of New Drug Substances and Products Q1A(R2).[3][7][8][9] (Guideline defining stress testing protocols).

-

ChemicalBook. (2024). Piperidine Hydrochloride Properties and Safety.[10] (General properties of piperidine salts).

Sources

- 1. Propiophenone, 4'-isopentyloxy-3-piperidino-, hydrochloride | C19H30ClNO2 | CID 115933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ether cleavage - Wikipedia [en.wikipedia.org]

- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]

- 6. Piperidin | 110-89-4 [m.chemicalbook.com]

- 7. ICH Official web site : ICH [ich.org]

- 8. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 9. youtube.com [youtube.com]

- 10. fluorochem.co.uk [fluorochem.co.uk]

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(Isopentyloxy)piperidine Hydrochloride

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(Isopentyloxy)piperidine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet, offering a detailed interpretation grounded in fundamental principles of NMR spectroscopy. We will explore the structural nuances of the molecule, the predictable influence of its hydrochloride salt form on spectral features, and a robust experimental protocol for acquiring high-fidelity data.

Introduction: The Imperative for Structural Verification